molecular formula C13H14N6O2S B4412625 N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE

Cat. No.: B4412625
M. Wt: 318.36 g/mol
InChI Key: AUFFYGXRPWOFOI-UHFFFAOYSA-N
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Description

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Properties

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N6O2S/c1-2-21-9-3-4-10-11(7-9)22-13(15-10)16-12(20)5-6-19-8-14-17-18-19/h3-4,7-8H,2,5-6H2,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFFYGXRPWOFOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with ethyl bromoacetate under basic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the reaction of an appropriate nitrile with sodium azide in the presence of a Lewis acid catalyst.

    Coupling of the Benzothiazole and Tetrazole Rings: The final step involves the coupling of the benzothiazole and tetrazole rings through a propanamide linker, which can be achieved using standard amide coupling reagents such as EDCI or HATU.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE would depend on its specific biological target. Generally, benzothiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The tetrazole ring may enhance binding affinity and specificity to the target.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.

    Tetrazole Derivatives: Compounds such as 5-aminotetrazole and 5-phenyltetrazole.

Uniqueness

N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE is unique due to the combination of the benzothiazole and tetrazole rings, which may confer distinct biological activities and chemical properties compared to other compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE
Reactant of Route 2
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N-(6-ETHOXY-1,3-BENZOTHIAZOL-2-YL)-3-(1H-1,2,3,4-TETRAZOL-1-YL)PROPANAMIDE

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